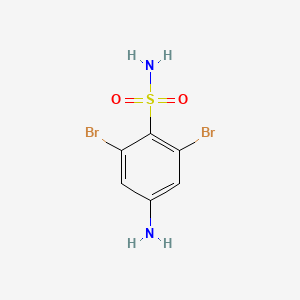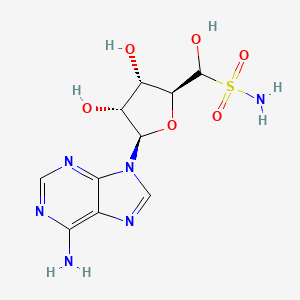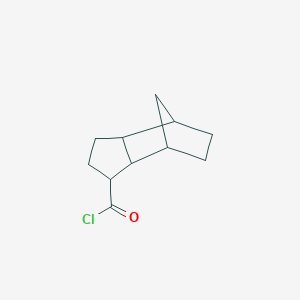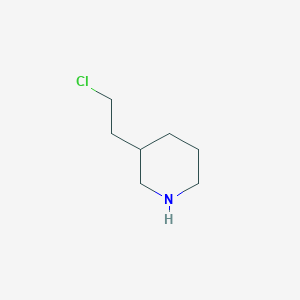
3-(2-Chloroethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethyl)piperidine: is an organic compound with the chemical formula C7H14ClN . It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in the field of organic synthesis and serves as an intermediate and catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(2-Chloroethyl)piperidine is typically synthesized through the reaction of 4-piperidinol and 2-chloroethanol under alkaline conditions. The product is then purified by extraction, crystallization, and further purification steps .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process includes the use of large reactors and continuous purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloroethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted piperidine derivatives.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often using reagents like potassium permanganate or sodium borohydride .
Common Reagents and Conditions:
Nucleophiles: Such as and .
Oxidizing Agents: Like .
Reducing Agents: Such as .
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemistry: 3-(2-Chloroethyl)piperidine is used as a reagent and catalyst in organic synthesis. It plays a crucial role in the manufacture of synthetic drugs, dyes, and other chemicals .
Biology and Medicine: In biological and medical research, this compound is used to synthesize pharmaceuticals with significant therapeutic properties. It has shown potential as an anticancer agent, particularly in the treatment of breast, prostate, colon, lung, and ovarian cancers .
Industry: Industrially, this compound is used in the production of various organic compounds containing piperidine structures, such as those with amino or alcohol groups .
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)piperidine involves its interaction with specific molecular targets and pathways. It regulates several crucial signaling pathways essential for the establishment of cancers, such as STAT-3 , NF-κB , PI3k/Aκt , JNK/p38-MAPK , and TGF-ß/SMAD . These interactions lead to the inhibition of cell migration and cell cycle arrest, thereby reducing the survivability of cancer cells .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperazine: A heterocyclic compound with two nitrogen atoms.
Uniqueness: 3-(2-Chloroethyl)piperidine is unique due to its specific structure, which allows it to act as an intermediate and catalyst in various organic synthesis reactions. Its ability to regulate multiple signaling pathways makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-(2-chloroethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXEIOBCPHZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
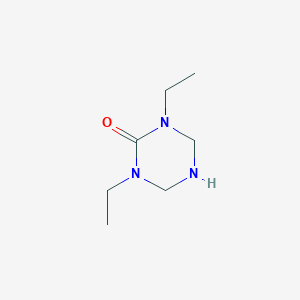
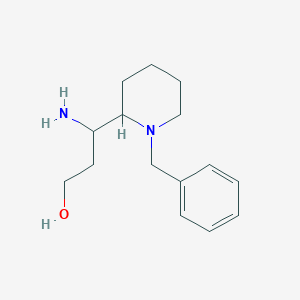
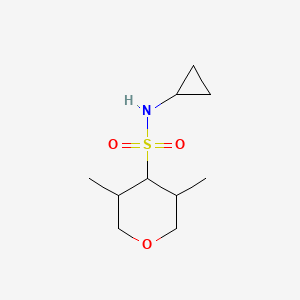
![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)

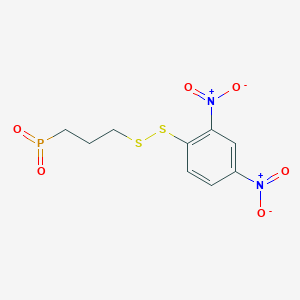
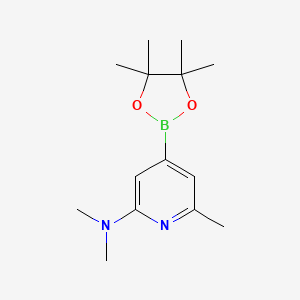
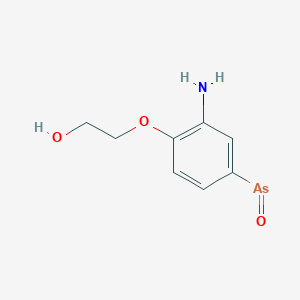
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13962215.png)
